N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide
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Overview
Description
N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazolo[1,5-a]pyrimidine core in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fuming nitric acid for nitration, Raney nickel for reduction, and acetyl acetone for cyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can lead to the formation of nitro derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . It also exhibits activities as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Additionally, it has applications in material sciences due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune responses and cell growth . By inhibiting these kinases, the compound can modulate various biological processes, making it a potential therapeutic agent for inflammatory and proliferative diseases.
Comparison with Similar Compounds
Similar compounds to N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide include other triazolopyrimidines such as 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share the triazolopyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents that confer distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications.
Properties
CAS No. |
899379-12-5 |
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Molecular Formula |
C12H11N5O3 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11N5O3/c1-6-7(2)13-12-15-11(16-17(12)10(6)19)14-9(18)8-4-3-5-20-8/h3-5H,1-2H3,(H2,13,14,15,16,18) |
InChI Key |
VGKOVICIDHWYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC=CO3)C |
solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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